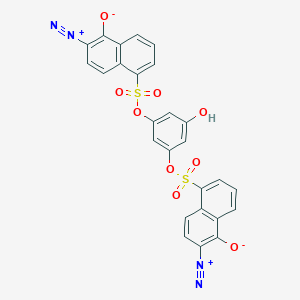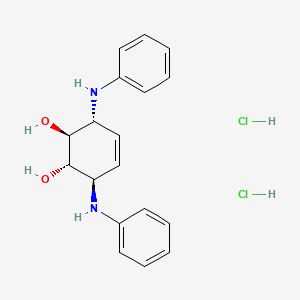
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexene ring with two hydroxyl groups and two phenylamino groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through a dihydroxylation reaction, typically using osmium tetroxide (OsO4) as a catalyst. The phenylamino groups are then added via a nucleophilic substitution reaction, where aniline reacts with the diol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylamino groups can be reduced to form primary amines.
Substitution: The phenylamino groups can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of cyclohexene-1,2-dione or cyclohexene-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-bis(phenylamino)cyclohexane-1,2-diol.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves its interaction with specific molecular targets. The phenylamino groups can form hydrogen bonds with proteins, altering their structure and function. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate enzyme activity and signal transduction pathways makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1,2-diol: Lacks the phenylamino groups, making it less versatile in chemical reactions.
3,6-Diphenylamino-cyclohexane: Lacks the hydroxyl groups, reducing its potential for redox reactions.
Cyclohexene-1,2-dione: An oxidized form with different chemical properties.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride is unique due to the presence of both hydroxyl and phenylamino groups, allowing it to participate in a wide range of chemical reactions. Its structural features enable it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
137866-75-2 |
|---|---|
Molecular Formula |
C18H22Cl2N2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-3,6-dianilinocyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C18H20N2O2.2ClH/c21-17-15(19-13-7-3-1-4-8-13)11-12-16(18(17)22)20-14-9-5-2-6-10-14;;/h1-12,15-22H;2*1H/t15-,16-,17+,18+;;/m1../s1 |
InChI Key |
LTEOQUHDWHAEEG-IMUYSXADSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC2C=CC(C(C2O)O)NC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


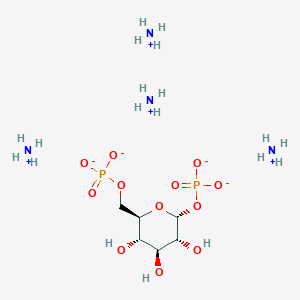
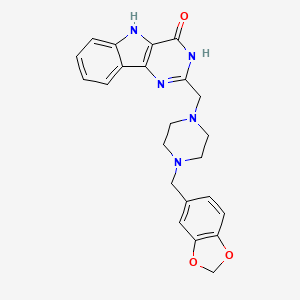


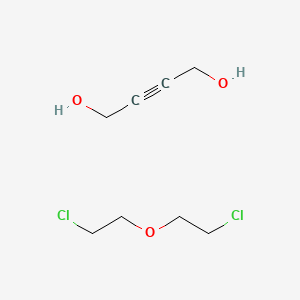
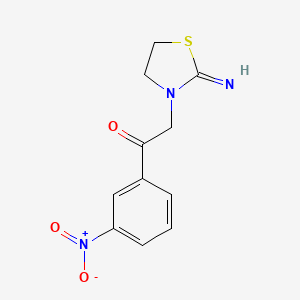
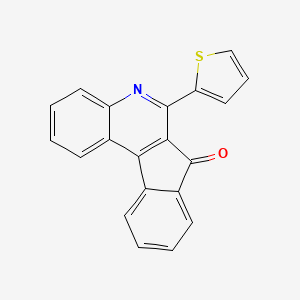
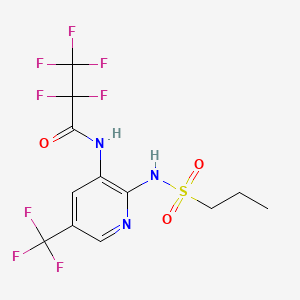
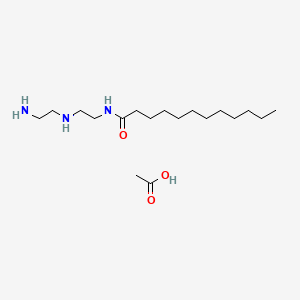
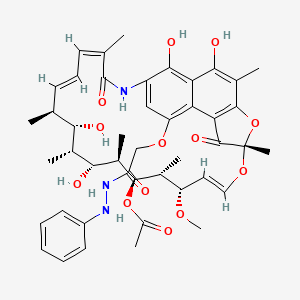
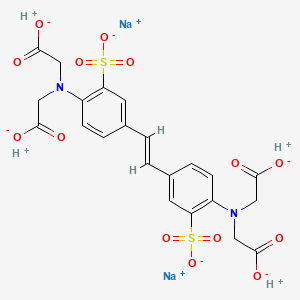
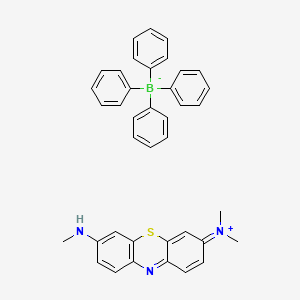
![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
